Cas no 1211679-98-9 ((R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide)

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine derivative featuring a chloroacetyl group and a carboxamide moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereospecific (R)-configuration ensures precise enantioselective applications, making it valuable in asymmetric synthesis. The reactive chloroacetyl group allows for further functionalization, while the carboxamide enhances solubility and stability. This compound is commonly utilized in peptide mimetics and enzyme inhibitor research due to its structural similarity to proline derivatives. High purity and well-defined stereochemistry make it a reliable choice for medicinal chemistry and drug discovery applications.
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide structure
1211679-98-9 structure
Product Name:(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
CAS No:1211679-98-9
MF:C7H11ClN2O2
MW:190.627440690994
CID:2092746
PubChem ID:11063231
Update Time:2025-10-23

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
    • AKOS025117394
    • G15765
    • (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide? (Vildagliptin Impurity pound(c)
    • 1211679-98-9
    • SCHEMBL3396586
    • (2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
    • DB-189861
    • CS-0165395
    • MDL: MFCD14584971
    • Inchi: 1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m1/s1
    • InChI Key: YKDRUBGIBPCRBH-RXMQYKEDSA-N
    • SMILES: ClCC(N1CCC[C@@H]1C(N)=O)=O

Computed Properties

  • Exact Mass: 190.0509053g/mol
  • Monoisotopic Mass: 190.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 63.4Ų

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(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide Related Literature

Additional information on (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Introduction to (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS No. 1211679-98-9)

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS No. 1211679-98-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a chloroacetyl group, making it a valuable candidate for various applications, particularly in the development of new therapeutic agents.

The chiral nature of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a key factor in its biological activity and pharmacological properties. Chirality, or the property of molecules to exist as non-superimposable mirror images, plays a crucial role in the interaction of molecules with biological systems. In many cases, one enantiomer of a chiral compound can exhibit significantly different biological activities compared to its mirror image. This makes the synthesis and isolation of specific enantiomers, such as the (R)-enantiomer of this compound, essential for optimizing therapeutic outcomes.

Recent studies have highlighted the potential of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide in various therapeutic areas. One notable application is in the field of neurodegenerative diseases. Research has shown that this compound can modulate specific neurotransmitter systems, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to modulate neurotransmitter systems is crucial for addressing the underlying pathophysiological mechanisms of these diseases.

In addition to its potential in neurodegenerative diseases, (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide has also been investigated for its anti-inflammatory properties. Inflammation is a key component in many chronic diseases, including arthritis and inflammatory bowel disease. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models. These findings suggest that it could be developed into a novel anti-inflammatory agent with fewer side effects compared to existing treatments.

The pharmacokinetic properties of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide have also been extensively studied. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is crucial for optimizing its therapeutic potential. Preclinical studies have shown that it has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate.

In terms of synthesis, the preparation of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide involves several steps that require precise control over reaction conditions to ensure the formation of the desired enantiomer. One common approach involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. Recent advancements in asymmetric synthesis techniques have made it possible to produce this compound with high enantiomeric purity, which is essential for its use in pharmaceutical applications.

The safety profile of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide has been evaluated through extensive toxicological studies. These studies have shown that it has a favorable safety profile with low toxicity at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide (CAS No. 1211679-98-9) is a promising compound with potential applications in various therapeutic areas, including neurodegenerative diseases and inflammation. Its unique structural features, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further development. Ongoing research continues to explore its full potential, paving the way for new treatment options in the future.

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